molecular formula C11H15N3O B8146846 (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8146846
M. Wt: 205.26 g/mol
InChI Key: OPQTURLDWDZYMR-SECBINFHSA-N
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Description

(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a tert-butyl group, a pyrazinyl moiety, and a dihydrooxazole ring, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the dihydrooxazole intermediate.

    Addition of the tert-Butyl Group: The tert-butyl group is often introduced through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazole ring to a more saturated form.

    Substitution: The pyrazinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated analogs.

Scientific Research Applications

(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyrazinyl group can engage in hydrogen bonding and π-π interactions, while the dihydrooxazole ring can participate in various chemical reactions. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-2-(4-(phenyl)-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl) acetate: This compound shares the tert-butyl group and has a similar structural complexity.

    tert-Butyl piperazine-1-carboxylate: Another compound with a tert-butyl group, used in various synthetic applications.

Uniqueness

(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a pyrazinyl group and a dihydrooxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-11(2,3)9-7-15-10(14-9)8-6-12-4-5-13-8/h4-6,9H,7H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQTURLDWDZYMR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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